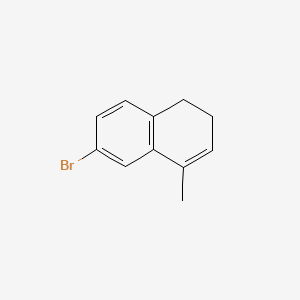

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

概要

説明

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves procedures that could potentially be adapted for the synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar bromination strategy could be employed for the synthesis of the compound , with appropriate modifications to introduce the chloromethyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . This information can be extrapolated to predict that the molecular structure of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene would also be influenced by its substituents, potentially leading to unique conformational properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzene compounds has been explored in the context of organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene served as a versatile starting material for reactions with organometallic intermediates . This suggests that 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene could also participate in similar reactions, potentially acting as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed alongside theoretical calculations, providing insights into vibrational frequencies, IR intensities, and Raman activities . These data can help predict the spectroscopic properties of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. Additionally, the crystal structures of related compounds have been determined, revealing the influence of halogen substituents on the packing and interactions within the crystal lattice . These findings can be used to hypothesize about the solid-state properties of the compound .

科学的研究の応用

Regioselectivity in Reactions

The compound shows interesting regioselectivity in chemical reactions. For instance, Mongin et al. (1996) demonstrated that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent under specific conditions, which can be used to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Organometallic Compounds

It serves as a versatile starting material for organometallic synthesis. Porwisiak and Schlosser (1996) have shown that 1-Bromo-3,5-bis(trifluoromethyl)benzene can be used to create various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Synthesis of Antagonists

Cheng De-ju (2015) utilized this compound in the synthesis of a novel non-peptide CCR5 antagonist, highlighting its role in the development of new therapeutic agents (Cheng De-ju, 2015).

Fluorescence Properties

Liang Zuo-qi (2015) reported on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, exhibiting potential for use in luminescent materials (Liang Zuo-qi, 2015).

Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds

Christian Reus et al. (2012) developed methods to synthesize functionalized benzene compounds starting from 1,2-bis(trimethylsilyl)benzene, which is derived from 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. These compounds are key in the synthesis of benzyne precursors and catalysts (Reus et al., 2012).

Electrocatalytic Properties

Jing Chu et al. (2013) synthesized a dinuclear palladium(I) complex using a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, which showed potential in generating hydrogen from acetic acid, suggesting its use in electrocatalysis (Jing Chu et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNUUOPELLLVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603372 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

CAS RN |

869725-54-2 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)